Scaffold Rigidity-Driven Activity Potentiation: Imidazo[1,2-b]pyrazole Core vs. Flexible Pyrazolyl-Ureas
The imidazo[1,2-b]pyrazole core present in the target compound enforces a conformationally constrained scaffold. Meta et al. (2017) explicitly reported that 'the loss of flexibility in imidazopyrazole derivatives is responsible for activity potentiation' when comparing imidazopyrazolecarboxamides with their pyrazolyl-urea counterparts in HUVEC-based MAPK/PI3K phosphorylation and endothelial cell migration assays. All imidazopyrazoles in that study inhibited fMLP-OMe- or IL-8-induced neutrophil chemotaxis in a dose-dependent manner with IC50 values in the low nanomolar range [1]. In contrast, the flexible pyrazolyl-ureas STIRUR 13 and STIRUR 41 require specific N1-substituent decoration to achieve comparable potency, and their activity profile is highly sensitive to substitution pattern [2]. This SAR principle suggests that the target compound, by virtue of its fully aromatic imidazo[1,2-b]pyrazole core (unlike the partially saturated dihydro-imidazo-pyrazole in BUR 12), may exhibit a distinct potency and target engagement profile compared to flexible pyrazolyl-urea analogs.
| Evidence Dimension | Scaffold rigidity effect on kinase pathway modulation potency |
|---|---|
| Target Compound Data | Not directly measured; inferred to possess imidazo[1,2-b]pyrazole rigidity |
| Comparator Or Baseline | Imidazopyrazolecarboxamides (compounds 17–27): IC50 low nM range for chemotaxis inhibition; flexible pyrazolyl-ureas: activity highly variable depending on substitution |
| Quantified Difference | Qualitative SAR: imidazopyrazole rigidity → activity potentiation vs. flexible pyrazole scaffold [1]; no quantitative fold-change available for the specific target compound |
| Conditions | HUVEC cells stimulated with VEGF; Western blot for ERK1/2, p38MAPK, Akt phosphorylation; wound healing assay for endothelial cell migration [1] |
Why This Matters
For procurement decisions, the imidazo[1,2-b]pyrazole core distinguishes this compound from the broader pyrazolyl-urea family and predicts, based on class SAR, a different potency-concentration relationship in MAPK/PI3K pathway assays.
- [1] Meta E, Brullo C, Sidibe A, Imhof BA, Bruno O. Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis. Eur J Med Chem. 2017;133:24-35. doi:10.1016/j.ejmech.2017.03.066. View Source
- [2] Marengo B, Meta E, Brullo C, De Ciucis CG, Colla R, Speciale A, Garbarino O, Bruno O, Domenicotti C. Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma. Oncotarget. 2020;11(37):3459-3472. doi:10.18632/oncotarget.27733. View Source
